molecular formula C38H40N4O7S B10861557 N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid

N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid

Cat. No.: B10861557
M. Wt: 696.8 g/mol
InChI Key: GWZHEXLMRCVIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of DRI-C21041 (DIEA) involves specific synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of various reagents and solvents. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is stored as a powder at -20°C for up to three years and in solvent at -80°C for up to one year .

Chemical Reactions Analysis

DRI-C21041 (DIEA) undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

    Common Reagents and Conditions: The compound is often used with reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DRI-C21041 (DIEA) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

DRI-C21041 (DIEA) is unique in its high specificity and potency as a CD40/CD40L interaction inhibitor. Similar compounds include:

These compounds highlight the uniqueness of DRI-C21041 (DIEA) in terms of its specificity and potency in inhibiting the CD40/CD40L interaction.

Properties

Molecular Formula

C38H40N4O7S

Molecular Weight

696.8 g/mol

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C30H21N3O7S.C8H19N/c34-29(23-13-17-25(18-14-23)33(36)37)31-24-15-11-20(12-16-24)19-7-9-22(10-8-19)30(35)32-26-5-1-3-21-4-2-6-27(28(21)26)41(38,39)40;1-6-9(7(2)3)8(4)5/h1-18H,(H,31,34)(H,32,35)(H,38,39,40);7-8H,6H2,1-5H3

InChI Key

GWZHEXLMRCVIRE-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(C)C.C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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